3-Chloro-8-methyl-quinolin-6-ol
Description
Contextualization within Substituted Quinoline (B57606) Chemistry Research
The study of substituted quinolines involves modifying the basic quinoline structure by adding various functional groups at different positions. These modifications can dramatically alter the molecule's chemical and physical properties. Research in this area is vast and includes the development of efficient synthesis protocols, such as the Skraup, Doebner-von Miller, and Friedländer reactions, as well as modern metal-catalyzed cross-coupling and C-H activation methods. nih.govmdpi.com The goal is often to create libraries of new compounds for screening in various applications.
Academic Significance of Halogenated and Methylated Quinoline Scaffolds
The introduction of halogen atoms (like chlorine) and methyl groups onto the quinoline scaffold is of significant academic interest.
Halogenated Quinolines : The presence of a halogen can influence a molecule's electronic properties, lipophilicity, and metabolic stability. bldpharm.com Halogenated quinolines are investigated for their unique reactivity and are often key intermediates in the synthesis of more complex molecules. bldpharm.com They have been found to possess a range of biological activities.
Methylated Quinolines : A methyl group can impact the steric and electronic nature of the quinoline ring. The position of the methyl group is crucial and can affect the molecule's biological activity and selectivity. For instance, research on related compounds has shown that moving a methyl group from one position to another can lead to a significant change or even complete loss of a specific activity.
Overview of Contemporary Research Trajectories for Quinoline Derivatives
Current research on quinoline derivatives is highly dynamic and follows several key trajectories:
Medicinal Chemistry : A major focus is the discovery of new therapeutic agents. Quinolines are the core structure in numerous drugs and are explored for their potential as anticancer, antibacterial, antiviral, and antimalarial agents. Current time information in New York, NY, US.mdpi.combldpharm.comsigmaaldrich.com
Green Chemistry : There is a growing emphasis on developing more environmentally friendly and efficient methods for synthesizing quinolines, utilizing greener solvents, catalysts, and reaction conditions. nih.gov
Materials Science : Quinolines are being investigated for their applications in organic light-emitting diodes (OLEDs), sensors, and other functional materials due to their photophysical properties. mdpi.com
Catalysis : Certain quinoline derivatives are used as ligands in organometallic chemistry to catalyze a variety of chemical transformations. chemsrc.com
Due to the absence of specific data for 3-Chloro-8-methyl-quinolin-6-ol, no detailed research findings or data tables can be provided.
Spectroscopic Data for this compound Not Publicly Available
A thorough search of public scientific databases and chemical literature has revealed no specific experimental spectroscopic data for the compound This compound . Consequently, a detailed analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, as requested, cannot be provided at this time.
The requested article, which was to be structured around the specific spectroscopic characterization of this compound, including detailed research findings for its ¹H NMR, ¹³C NMR, 2D NMR, HRMS, and LC-MS/MS fragmentation, cannot be generated due to the absence of this foundational data in the public domain.
While information exists for structurally related compounds, such as other quinoline derivatives, this data is not applicable for the specific structural elucidation of this compound. The precise electronic environment of the atomic nuclei and the fragmentation patterns of a molecule are unique to its exact structure. Therefore, extrapolating from similar compounds would not provide the scientifically accurate and detailed analysis required.
Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be necessary to generate the data required to fulfill the original request. At present, no publications or spectral repositories containing this information could be identified.
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-chloro-8-methylquinolin-6-ol |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-9(13)4-7-3-8(11)5-12-10(6)7/h2-5,13H,1H3 |
InChI Key |
BQHQCZMLFWTBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)Cl)O |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 3 Chloro 8 Methyl Quinolin 6 Ol
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of 3-Chloro-8-methyl-quinolin-6-ol by identifying its functional groups and providing insights into its conformational arrangement.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The Fourier Transform Infrared (FTIR) spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. Analysis of the FTIR spectrum allows for the definitive identification of the key structural components of the molecule.
The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is indicative of intermolecular hydrogen bonding. The aromatic C-H stretching vibrations of the quinoline (B57606) ring are expected to appear in the 3000-3100 cm⁻¹ region. The methyl group (-CH₃) would exhibit characteristic symmetric and asymmetric stretching vibrations around 2962 and 2872 cm⁻¹, respectively.
Vibrations corresponding to the C=C and C=N bonds within the quinoline ring system are anticipated in the 1600-1450 cm⁻¹ range. The C-O stretching vibration of the phenolic hydroxyl group is typically observed between 1260 and 1000 cm⁻¹. The presence of the chloro substituent is indicated by a C-Cl stretching vibration, which generally appears in the 800-600 cm⁻¹ region.
A representative, albeit theoretical, FTIR data table for this compound is presented below, based on characteristic vibrational frequencies of similar quinoline derivatives. mdpi.comdergipark.org.tr
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3050 | Aromatic C-H stretch | Quinoline Ring |
| ~2960 | Asymmetric C-H stretch | Methyl (-CH₃) |
| ~2870 | Symmetric C-H stretch | Methyl (-CH₃) |
| ~1610 | C=C stretch | Quinoline Ring |
| ~1580 | C=N stretch | Quinoline Ring |
| ~1470 | C-H bend | Methyl (-CH₃) |
| ~1230 | C-O stretch | Phenolic Ether |
| ~780 | C-Cl stretch | Chloro (-Cl) |
Vibrational Spectroscopy for Conformational Insight
While detailed conformational analysis of this compound using vibrational spectroscopy is not extensively documented in the available literature, the technique, particularly when combined with computational methods like Density Functional Theory (DFT), can provide valuable insights. mdpi.com The precise positions and intensities of the vibrational bands can be influenced by the molecule's conformation. For instance, rotational isomers (conformers) could potentially give rise to distinct spectral features, although these may be subtle and require high-resolution measurements and theoretical calculations for accurate assignment. The study of quinoline derivatives has shown that Raman and infrared spectra can exhibit significant wavenumber shifts for key bands even with very similar structures, which can be correlated with conformational differences. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the quinoline ring in this compound. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.
The extended π-conjugated system of the quinoline core gives rise to intense π → π* transitions, typically observed at lower wavelengths (higher energy). The presence of the hydroxyl and chloro substituents on the quinoline ring can influence the position and intensity of these absorption bands through their electronic effects (mesomeric and inductive). The lone pair of electrons on the nitrogen and oxygen atoms can participate in n → π* transitions, which are generally of lower intensity and appear at longer wavelengths (lower energy) compared to the π → π* transitions. researchgate.net
Based on data for related 8-hydroxyquinoline (B1678124) derivatives, the expected UV-Vis absorption maxima for this compound in a solvent like methanol (B129727) are presented in the table below. researchgate.net
| Absorption Maximum (λmax, nm) | Electronic Transition | Chromophore |
| ~250 | π → π | Quinoline Ring |
| ~310 | π → π | Quinoline Ring |
| ~370 | n → π* | N and O heteroatoms |
Elemental Microanalysis for Empirical Formula Confirmation
Elemental microanalysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby confirming its empirical and molecular formula. For this compound, the molecular formula is C₁₀H₈ClNO.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements. Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the purity and identity of the synthesized compound.
| Element | Theoretical % |
| Carbon (C) | 62.03 |
| Hydrogen (H) | 4.16 |
| Chlorine (Cl) | 18.31 |
| Nitrogen (N) | 7.23 |
| Oxygen (O) | 8.26 |
X-ray Crystallography for Solid-State Molecular Geometry (if applicable)
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. As of the latest literature search, a crystal structure for this compound has not been reported.
However, X-ray diffraction studies on closely related quinoline derivatives have provided valuable insights into their solid-state conformations. mdpi.comansfoundation.orgresearchgate.net For instance, the crystal structure of quinolin-8-yl 4-chlorobenzoate (B1228818) reveals details about intermolecular interactions such as C-H···N, C-H···O, Cl···π, and π···π stacking, which are crucial in determining the packing of molecules in the crystal lattice. mdpi.com It is reasonable to expect that this compound would also exhibit a planar quinoline ring system and engage in various intermolecular interactions, including hydrogen bonding involving the hydroxyl group and halogen bonding involving the chlorine atom.
Computational Chemistry and Quantum Mechanical Investigations of 3 Chloro 8 Methyl Quinolin 6 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular properties of chemical compounds.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. For 3-Chloro-8-methyl-quinolin-6-ol, this would involve using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). The calculations would explore different possible spatial arrangements, or conformers, arising from the rotation around single bonds, to identify the one with the lowest energy, which corresponds to the most stable conformation.
Illustrative Data Table: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C3-Cl | 1.74 | ||
| C8-C(CH3) | 1.51 | ||
| C6-O | 1.36 | ||
| O-H | 0.96 | ||
| C2-C3-C4 | 120.5 | ||
| C5-C6-C7 | 119.8 | ||
| C(CH3)-C8-C7 | 121.3 | ||
| C4-C9-N1-C2 | 0.5 |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar chemical moieties. Actual values would be derived from specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests higher reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.
Illustrative Data Table: Hypothetical Frontier Orbital Energies and Reactivity Indices for this compound
| Parameter | Value (eV) |
| EHOMO | -8.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 7.3 |
| Electronegativity (χ) | 4.85 |
| Chemical Hardness (η) | 3.65 |
| Electrophilicity Index (ω) | 3.23 |
Note: These values are for illustrative purposes and would be determined from the output of DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms, and positive potential near the hydrogen atom of the hydroxyl group.
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling
QSAR and QSPR studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.
To build a QSAR or QSPR model, a set of numerical parameters, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO and LUMO energies, dipole moment, and atomic charges.
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.
Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe atomic connectivity, such as the Wiener index and Kier & Hall connectivity indices.
Once the molecular descriptors are calculated for a series of related compounds, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to develop a mathematical equation that correlates the descriptors with the observed biological activity. This equation can then be used to predict the activity of new, untested compounds. For a hypothetical QSAR study on quinoline (B57606) derivatives, descriptors such as the HOMO-LUMO gap, molecular weight, and specific topological indices might be found to correlate with a particular biological activity, such as antimicrobial or anticancer effects.
Illustrative Data Table: Hypothetical QSAR Model for a Series of Quinoline Derivatives
| Descriptor | Coefficient |
| Constant | 2.5 |
| HOMO-LUMO Gap | -0.5 |
| Molecular Weight | 0.01 |
| Wiener Index | 0.15 |
Note: This table represents a simplified, hypothetical QSAR equation. A real model would be developed and validated using a dataset of compounds with known activities.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound explores different conformations and interacts with its environment, such as solvent molecules or biological macromolecules.
Intermolecular interactions are crucial for understanding the solubility, crystal packing, and biological activity of this compound. MD simulations can model these interactions in detail. In an aqueous environment, for example, the hydroxyl group and the nitrogen atom of the quinoline ring are expected to be primary sites for hydrogen bonding with water molecules. The chlorine atom can participate in halogen bonding, and the aromatic rings can engage in π-π stacking and van der Waals interactions. By analyzing the radial distribution functions and the number and lifetime of hydrogen bonds, MD simulations can provide a detailed picture of the solvation shell and the strength of these intermolecular forces nih.govnih.gov. In the context of drug design, MD simulations are used to study the binding of quinoline derivatives to target proteins, revealing key interactions that contribute to binding affinity and selectivity nih.govnih.govmdpi.com.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a quantum chemical method that provides a localized, intuitive picture of bonding and electronic interactions within a molecule. By transforming the complex many-electron wavefunction into a set of localized natural bond orbitals, NBO analysis helps to quantify concepts like hybridization, lone pairs, and, most importantly for this discussion, intramolecular charge transfer (ICT) and its contribution to molecular stability.
For this compound, NBO analysis can identify key donor-acceptor interactions that lead to electron delocalization and stabilization. The primary electron donors are the lone pairs on the oxygen and nitrogen atoms, as well as the π-electrons of the quinoline ring system. The primary acceptors are the antibonding orbitals (σ* and π*) associated with the various bonds in the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2), which is directly related to the extent of charge transfer.
| Interaction Type | Donor NBO | Acceptor NBO | Expected E(2) (kcal/mol) |
| Resonance | π(C-C) in quinoline ring | π(C-C) in quinoline ring | High |
| Hyperconjugation | σ(C-H) of methyl group | π(C-C) of quinoline ring | Moderate |
| Lone Pair Delocalization | n(O) of hydroxyl group | σ(C-C) of quinoline ring | Moderate to High |
| Lone Pair Delocalization | n(N) of quinoline ring | σ(C-C) of quinoline ring | Moderate |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Quantum Chemical Methods
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are highly effective in predicting various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and can even be used to identify unknown compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict these chemical shifts mdpi.comnih.gov. For this compound, theoretical calculations would predict distinct signals for the aromatic protons and carbons of the quinoline ring, as well as for the methyl and hydroxyl groups. The calculated shifts can be compared to experimental data to confirm the molecular structure frontiersin.org. Concentration-dependent NMR chemical shifts in quinoline derivatives have been observed and attributed to aromatic stacking interactions, a phenomenon that can also be investigated computationally uncw.edu.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations with good accuracy researchgate.netnih.gov. For this compound, characteristic vibrational frequencies are expected for the O-H stretch of the hydroxyl group, the C-H stretches of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the quinoline ring, and the C-Cl stretch. Comparing the calculated IR spectrum with the experimental one can aid in the assignment of vibrational bands and confirm the presence of specific functional groups mdpi.com.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H stretch | 3200-3600 |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-3000 |
| C=C / C=N stretch | 1500-1650 |
| C-O stretch | 1000-1300 |
| C-Cl stretch | 600-800 |
Chemical Reactivity and Derivatization Strategies for 3 Chloro 8 Methyl Quinolin 6 Ol
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring is a key strategy for its functionalization. The position of substitution is determined by the directing effects of the existing groups. For 3-Chloro-8-methyl-quinolin-6-ol, the powerful activating and ortho-, para-directing effects of the 6-hydroxyl and 8-methyl groups dominate. masterorganicchemistry.com Consequently, electrophilic attack is overwhelmingly directed to the carbocyclic ring, specifically at the C5 and C7 positions, which are ortho and para to the hydroxyl group. The pyridine (B92270) ring is significantly deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom (especially when protonated) and the chloro substituent. stackexchange.comquimicaorganica.org
Subsequent Halogenation Reactions
Further halogenation of this compound is anticipated to occur on the activated carbocyclic ring. The hydroxyl group at C6 and the methyl group at C8 direct incoming electrophiles to the C5 and C7 positions. Studies on related 8-substituted quinolines have demonstrated a strong preference for halogenation at the C5 position. rsc.org For instance, a metal-free protocol for the halogenation of various 8-substituted quinolines results in exclusive C5-halogenated products in high yields. researchgate.net Furthermore, enzymatic chlorination of 6-hydroxyquinoline (B46185) has been shown to yield 5-chloro-6-hydroxyquinoline, reinforcing the directing influence of the hydroxyl group to the adjacent C5 position. usu.edu
Table 1: Examples of Halogenation on Substituted Quinolines
| Starting Material | Reagent(s) | Product(s) | Reference(s) |
|---|---|---|---|
| 8-Substituted Quinolines | Trihaloisocyanuric acid | 5-Halo-8-substituted quinolines | rsc.org |
| 6-Hydroxyquinoline | Rdc2 halogenase, Fre, Cl⁻ | 5-Chloro-6-hydroxyquinoline | usu.edu |
Nitration and Sulfonation Reactions
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. For this compound, the outcome of these reactions is governed by the potent activating effects of the 6-hydroxyl and 8-methyl groups. The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com However, the presence of a strong activating group like a hydroxyl function dramatically influences the regioselectivity. A pertinent example is the nitration of 8-hydroxyquinoline (B1678124), which readily undergoes dinitration to yield 5,7-dinitro-8-hydroxyquinoline, even with dilute nitric acid. pw.edu.plresearchgate.net This demonstrates the powerful directing effect of the hydroxyl group to its ortho and para positions. By analogy, the nitration of this compound is expected to occur at the C5 and/or C7 positions.
Sulfonation of quinoline typically requires harsh conditions, such as heating with oleum, and generally favors substitution at positions 5 and 8. researchgate.net The reversibility of sulfonation can be utilized as a strategy to introduce other functional groups by using the sulfonic acid group as a temporary blocking group. masterorganicchemistry.com For this compound, sulfonation would also be directed to the activated benzene (B151609) ring.
Table 2: Examples of Nitration and Sulfonation on Quinoline Derivatives
| Starting Material | Reagent(s) | Product(s) | Reference(s) |
|---|---|---|---|
| Quinoline | HNO₃, H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | stackexchange.com |
| 8-Hydroxyquinoline | Dilute HNO₃ | 5,7-Dinitro-8-hydroxyquinoline | pw.edu.pl |
Nucleophilic Substitution Reactions Involving the Chloro Group at Position 3
The chloro group at the C3 position of the quinoline ring can be displaced by nucleophiles, although it is generally less reactive than chloro groups at the C2 or C4 positions. imperial.ac.uk The lower reactivity at C3 is due to less effective stabilization of the negative charge in the Meisenheimer-type intermediate compared to substitution at C2 or C4, where the charge can be delocalized onto the electronegative nitrogen atom. Despite this, various nucleophiles can replace the 3-chloro substituent under appropriate conditions. Such reactions are valuable for introducing a range of functional groups at this position.
Examples from the literature on related chloroquinolines demonstrate that nucleophiles such as amines, thiols, and azide (B81097) ions can successfully displace a chloro group. mdpi.comtandfonline.comrsc.org These transformations often require elevated temperatures or the use of a catalyst.
Table 3: Examples of Nucleophilic Substitution on Chloroquinolines
| Starting Material | Nucleophile/Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |
| 4,7-Dichloroquinoline | Thiosemicarbazide | 2-(7-Chloroquinolin-4-yl)hydrazinecarbothioamide | tandfonline.com |
Reactions of the Hydroxyl Group at Position 6
The hydroxyl group at the C6 position of this compound behaves as a typical phenol (B47542), making it amenable to a variety of transformations, most notably etherification and esterification. researchgate.net
Etherification and Esterification Reactions
The phenolic hydroxyl group can be readily converted into an ether through O-alkylation, typically via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. researchgate.net Similarly, esterification can be achieved by reacting the hydroxyl group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride), often in the presence of an acid or base catalyst. dergipark.org.trorganic-chemistry.org These reactions are fundamental for modifying the solubility and electronic properties of the molecule.
Table 4: Examples of Etherification and Esterification of Hydroxyquinolines
| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference(s) |
|---|---|---|---|---|
| 8-Hydroxyquinoline | Alkyl halide, Base | Etherification (O-alkylation) | 8-Alkoxyquinoline | researchgate.net |
| 8-Hydroxyquinoline | Amino acids, HCl | Esterification | 8-Quinolinyl amino acid esters | dergipark.org.tr |
Oxidation to Quinone Derivatives
The oxidation of the 6-hydroxyquinoline moiety to a quinone derivative is a potential derivatization pathway. Phenols can be oxidized to quinones, although this process is most efficient for hydroquinones (which have two hydroxyl groups ortho or para to each other). jackwestin.com The oxidation of a monohydroxylated quinoline, such as 6-hydroxyquinoline, to a quinone is more complex. Direct oxidation of 6-hydroxyquinoline can lead to oxidative oligomerization. researchgate.net
However, the formation of quinoline-diones from hydroxyquinoline precursors is well-established. For example, 8-hydroxyquinoline can be catalytically oxidized to quinoline-5,8-dione using tert-butyl hydroperoxide. rsc.org This suggests that the quinoline ring system is susceptible to forming quinone structures. The synthesis of a 6-hydroxy-quinoline-dione would likely involve a multi-step process, potentially requiring the introduction of a second hydroxyl group at an ortho or para position (C5 or C7) prior to oxidation. Alternatively, specific oxidizing agents or electrochemical methods might achieve the direct conversion. mdpi.com For instance, the oxidation of tetralones, which are structurally related, to hydroxynaphthoquinones has been reported using oxygen and potassium tert-butoxide. mdpi.com
Table 5: Examples of Oxidation Reactions Leading to Quinoline-diones
| Starting Material | Reagent(s)/Conditions | Product | Reference(s) |
|---|---|---|---|
| 8-Hydroxyquinoline | tBuOOH, FePcS–SiO₂ catalyst | Quinoline-5,8-dione | rsc.org |
| 5-Amino-8-hydroxyquinoline | Dichromate | Quinoline-5,8-dione | google.com |
Reactions of the Methyl Group at Position 8
The methyl group at the C8 position of the this compound core is a key handle for functionalization. The proximity of the nitrogen atom in the quinoline ring allows for chelation-assisted C(sp³)–H bond activation, facilitating a variety of transformations. semanticscholar.orgnih.gov
Transition metal-catalyzed reactions are particularly effective for the functionalization of 8-methylquinolines. researchgate.net Catalysts based on rhodium, palladium, and cobalt have been successfully employed for the arylation, alkenylation, and amidation of the 8-methyl group. semanticscholar.orgacs.org For instance, Cp*Co(III) complexes have been shown to catalyze the highly regioselective and stereoselective alkenylation of 8-methylquinoline (B175542) with alkynes. acs.org
Oxidation of the methyl group provides another important route to diversification. Selective oxidation can yield the corresponding aldehyde (quinoline-8-carbaldehyde) or carboxylic acid, which are valuable intermediates for further synthetic manipulations. A variety of oxidizing agents and conditions have been developed for this transformation on the broader class of methylquinolines. researchgate.net
| Reaction Type | Catalyst/Reagent | Potential Product | Reference |
|---|---|---|---|
| Alkenylation | Cp*Co(III) | 8-(Alkenyl)-3-chloro-quinolin-6-ol | acs.org |
| Arylation | Ru(II) or Rh(III) | 8-(Arylmethyl)-3-chloro-quinolin-6-ol | semanticscholar.org |
| Amidation | Rh(III) | N-((3-Chloro-6-hydroxyquinolin-8-yl)methyl)amide | researchgate.net |
| Oxidation to Aldehyde | Hypervalent iodine(III) reagents | 3-Chloro-6-hydroxyquinoline-8-carbaldehyde | researchgate.net |
Reduction of the Quinoline Nitrogen or Aromatic Rings
The reduction of the quinoline ring system of this compound can lead to the formation of either dihydroquinoline or tetrahydroquinoline derivatives, which are important scaffolds in many biologically active compounds. The regioselectivity of the reduction is highly dependent on the catalyst and reaction conditions employed.
Catalytic hydrogenation is a common method for the reduction of quinolines. Depending on the catalyst, either the heterocyclic pyridine ring or the carbocyclic benzene ring can be selectively reduced.
Reduction to 1,2,3,4-Tetrahydroquinolines: This is the more common outcome, where the nitrogen-containing ring is reduced. A variety of catalysts, including those based on ruthenium, iridium, and cobalt, have been shown to be effective for this transformation. cuni.czacs.org For instance, chiral cationic η6-arene–N-tosylethylenediamine–Ru(II) complexes can hydrogenate a wide range of quinoline derivatives to give 1,2,3,4-tetrahydroquinolines. acs.org Metal-free hydrogenation using chiral borane (B79455) catalysts has also been developed for the synthesis of tetrahydroquinolines. acs.org Zinc borohydride (B1222165) has been used for the regioselective reduction of quinolines to their 1,2,3,4-tetrahydro derivatives. tandfonline.com
Reduction to 5,6,7,8-Tetrahydroquinolines: The selective reduction of the carbocyclic ring is more challenging but can be achieved with specific catalytic systems. For example, a Ru(η3-methallyl)2(cod)–PhTRAP catalyst has been shown to selectively reduce the carbocyclic ring of quinolines to yield 5,6,7,8-tetrahydroquinolines. rsc.org
| Product Type | Catalyst/Reagent | General Conditions | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | Chiral Cationic Ru(II) Complexes | Hydrogen gas | acs.org |
| 1,2,3,4-Tetrahydroquinoline | Co-Graphene Composites | Hydrogen gas | cuni.cz |
| 1,2,3,4-Tetrahydroquinoline | Iodine / HBpin | Mild conditions | rsc.org |
| 5,6,7,8-Tetrahydroquinoline | Ru(η3-methallyl)2(cod)–PhTRAP | Hydrogen gas | rsc.org |
Cross-Coupling Reactions for Functional Group Diversification
The chlorine atom at the C3 position of this compound is a prime site for functional group diversification through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Heck reactions are particularly powerful tools for this purpose. nih.gov
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form carbon-carbon bonds. rsc.org In the case of this compound, the C3-chloro substituent can be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents at this position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. researchgate.net
The Heck reaction is another palladium-catalyzed carbon-carbon bond-forming reaction where an unsaturated halide is coupled with an alkene. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of vinyl groups at the C3 position of the quinoline core, leading to the formation of styryl-type derivatives.
| Reaction | Coupling Partner | Catalyst System (Example) | Potential C3-Substituent | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl group | rsc.orgresearchgate.net |
| Suzuki-Miyaura | Vinylboronic acid | Pd(dppf)Cl₂, Base | Vinyl group | nih.gov |
| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃, Base | Substituted vinyl group | wikipedia.orgorganic-chemistry.org |
Mannich and Betti Three-Component Reactions for Hybrid System Formation
The hydroxyl group at the C6 position of this compound activates the aromatic ring towards electrophilic substitution, particularly at the ortho position (C5 and C7). This reactivity can be harnessed in multicomponent reactions like the Mannich and Betti reactions to construct complex hybrid molecules.
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the quinolinol), an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govresearchgate.net This reaction introduces an aminomethyl group onto the quinoline ring, typically at the C5 or C7 position.
The Betti reaction is a related three-component reaction where a phenol (or in this case, a quinolinol), an aldehyde, and a primary or secondary amine react to form an aminobenzylphenol derivative. rsc.orgnih.gov The Betti reaction has been successfully applied to 8-hydroxyquinolines for the efficient one-step functionalization at the C7 position. rsc.orgnih.gov A similar reactivity can be expected for 6-hydroxyquinolines. researchgate.net These reactions are highly valuable for generating libraries of compounds with diverse functionalities, as a wide range of aldehydes and amines can be employed.
| Reaction | Components | Potential Site of Functionalization | Product Type | Reference |
|---|---|---|---|---|
| Mannich | This compound, Formaldehyde, Amine (R₂NH) | C5 or C7 | Aminomethyl derivative | nih.govresearchgate.net |
| Betti | This compound, Aldehyde (R'CHO), Amine (R₂NH) | C5 or C7 | Aminoalkyl derivative | rsc.orgnih.govresearchgate.net |
Pre Clinical Biological Investigations and Structure Activity Relationship Sar Studies of 3 Chloro 8 Methyl Quinolin 6 Ol and Its Derivatives
In Vitro Biological Activity Screening Methodologies (Excluding Clinical Data)
Antimicrobial Activity against Pathogen Strains (e.g., Antibacterial, Antifungal, Antiprotozoal)
The antimicrobial potential of quinoline (B57606) derivatives is well-documented, with various substituted compounds demonstrating significant activity against a spectrum of pathogens. While specific data on 3-Chloro-8-methyl-quinolin-6-ol is limited, the antimicrobial properties of structurally similar compounds provide valuable insights into its potential efficacy.
Halogenated 8-quinolinols, in particular, have shown potent antimicrobial effects. For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml against various strains of Mycobacterium tuberculosis, including multidrug-resistant isolates. nih.gov The activity of 8-hydroxyquinoline (B1678124) and its derivatives against M. tuberculosis H37Ra has been noted, suggesting that the core scaffold is active against this pathogen. nih.gov The mechanism of action for bihalogenated 8-hydroxyquinolines is thought to be related to their ability to chelate iron, thereby depriving microbes of this essential nutrient. nih.gov
The antifungal activity of substituted 8-quinolinols has also been a subject of investigation. nih.gov Studies on 7- and 5,7-substituted 8-quinolinols have revealed that the nature and position of substituents play a crucial role in their antifungal potency. nih.gov Furthermore, 8-hydroxyquinoline derivatives have been evaluated for their antifungal activity against various fungal species, including Candida spp., Microsporum spp., and Trichophyton spp., with some derivatives showing promising results. oup.com The mechanism of antifungal action for some 8-hydroxyquinolines involves damaging the cell wall and inhibiting the formation of pseudohyphae in C. albicans, while others appear to compromise the integrity of the cytoplasmic membrane. nih.gov
The antiprotozoal activity is another hallmark of the quinoline class, most notably in the context of malaria. nih.gov While direct studies on this compound are not available, the general activity of quinolines against Plasmodium falciparum suggests potential in this area. nih.gov
| Compound/Derivative | Pathogen | Activity/Finding |
| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | MICs ranging from 0.062 to 0.25 μg/ml. nih.gov |
| 8-Hydroxyquinoline | Mycobacterium tuberculosis H37Ra | MIC of 0.125 μg/ml. nih.gov |
| Halogenated 8-quinolinols | Various fungi | Potent antifungal activity. nih.gov |
| 8-Hydroxyquinoline derivatives | Candida spp., Microsporum spp., Trichophyton spp. | Inhibited in vitro growth. oup.com |
In Vitro Cytotoxicity Assays against Cancer Cell Lines
The cytotoxic potential of quinoline derivatives against various cancer cell lines has been extensively explored, with many compounds emerging as promising anticancer agents. nih.govnih.gov The structure-activity relationship (SAR) studies indicate that the cytotoxic effects are highly dependent on the substitution pattern on the quinoline ring. nih.gov
For instance, studies on 3-aryl-2-quinolone derivatives have shown that while they may not be directly cytotoxic, they can enhance the efficacy of conventional cytotoxic agents. acs.org In contrast, certain 4-substituted quinoline derivatives have demonstrated significant cytotoxicity, inducing caspase-dependent apoptosis associated with mitochondrial transmembrane potential dissipation and the generation of reactive oxygen species (ROS). nih.gov
SAR studies on antitumor quinoline derivatives have highlighted the importance of specific substitutions for optimal activity. An aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 in the quinoline ring have been identified as crucial for cytotoxicity. nih.gov The cytotoxic potential of quinoline-cinnamide hybrids against the HepG2 liver cancer cell line has also been reported, with some derivatives showing outstanding activity. rsc.org
A novel quinoline derivative, 91b1, exhibited a comparable inhibitory effect to cisplatin (B142131) on several cancer cell lines, including A549 (lung), AGS (gastric), KYSE150, and KYSE450 (esophageal). mdpi.com Similarly, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid displayed a significant reduction in the cellular growth of the MCF-7 breast cancer cell line. nih.gov
| Compound/Derivative | Cancer Cell Line(s) | Cytotoxic Effect/Finding |
| 4-Substituted quinolines (HTI 21, HTI 22) | Various | Induced caspase-dependent apoptosis. nih.gov |
| Quinoline-cinnamide hybrids | HepG2 (Liver) | Moderate to outstanding cytotoxic activity (IC50 values from 2.46–41.31 μM). rsc.org |
| 91b1 | A549, AGS, KYSE150, KYSE450 | Comparable inhibitory effect to cisplatin. mdpi.com |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% reduction in cellular growth. nih.gov |
Anti-malarial Activity in Parasite Culture Models
Quinoline-based compounds have historically been and continue to be a vital class of antimalarial drugs. nih.govmdpi.com The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline derivatives. nih.gov
Structure-activity relationship studies have been crucial in designing novel antimalarial agents. For example, 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives have been synthesized and screened for in vitro antimalarial activity, with some compounds showing mild to moderate susceptibility against the parasite. doi.org The presence of a lipophilic bulky group on the 1,3-thiazinan-4-one ring system attached to the terminal propyl side chain of 7-chloro-4-aminoquinoline appears to be an essential structural requirement for activity. doi.org
Furthermore, 6-chloro-2-arylvinylquinolines have been investigated, and a single double bond between the quinoline core and the aromatic ring has been identified as crucial for antiplasmodial potency. nih.gov Nopol-based quinoline derivatives have also been evaluated, with nopyl-quinolin-8-yl amides showing moderate activity against the asexual blood stage of the chloroquine-sensitive Pf3D7 strain. nih.gov The presence of a chloro substituent at C7 of the quinoline ring in one amide derivative resulted in sub-micromolar EC50 in the PfK1 strain. nih.gov
The combination of 3-chloro-4-(4-chlorophenoxy) aniline (ANI) with artesunate (B1665782) or chloroquine (B1663885) has demonstrated synergistic antiplasmodial activity against both sensitive and resistant P. falciparum lines in vitro. nih.gov
| Compound/Derivative Class | Parasite Strain(s) | Key Finding |
| 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives | P. falciparum (RKL-2) | Mild to moderate activity; lipophilic bulky group is important for activity. doi.org |
| 6-Chloro-2-arylvinylquinolines | P. falciparum (3D7, Dd2) | A single double bond between the quinoline and aromatic ring is crucial for activity. nih.gov |
| Nopyl-quinolin-8-yl amides | P. falciparum (Pf3D7) | Moderately active against the asexual blood stage. nih.gov |
| 3-Chloro-4-(4-chlorophenoxy) aniline (ANI) combinations | P. falciparum (3D7, W2) | Synergistic activity with artesunate or chloroquine. nih.gov |
In Vitro Anti-inflammatory and Antioxidant Potential
Quinoline derivatives have emerged as promising candidates for the development of anti-inflammatory and antioxidant agents. nih.govingentaconnect.comnih.gov The pharmacological activities and target specificities of these derivatives are largely dependent on the nature and position of the substituents on the quinoline ring. nih.gov
Several quinoline-based molecules have been developed as anti-inflammatory agents targeting enzymes like Phosphodiesterase 4 (PDE4) and Cyclooxygenase (COX). nih.govingentaconnect.com For instance, quinolines with a carboxamide moiety have shown Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism, while those with a carboxylic acid group have exhibited COX inhibition. nih.gov A series of novel quinoline-O-carbamate derivatives displayed good anti-inflammatory properties by reducing the production of inflammatory mediators such as IL-6, IL-1β, and NO. tandfonline.comnih.gov
The antioxidant potential of quinoline derivatives has also been investigated. nih.govresearchgate.netgrowingscience.comresearchgate.net Derivatives of 8-hydroxyquinoline have been reported to possess antioxidant activities. nih.gov The antioxidant effect of some quinoline derivatives has been linked to their ability to scavenge free radicals, as demonstrated in DPPH radical scavenging assays. growingscience.comresearchgate.net The presence of electron-donating groups, such as a methoxy (B1213986) group, on the aromatic ring can enhance the radical inhibition activity. growingscience.com A study on quinolin-5-ylamine derivatives showed that these compounds possess antioxidant activity. growingscience.comresearchgate.net
| Compound/Derivative Class | Assay/Target | Finding |
| Quinoline-O-carbamate derivatives | IL-6, IL-1β, NO production | Decreased production of inflammatory mediators. tandfonline.comnih.gov |
| Quinolin-5-ylamine derivatives | DPPH radical scavenging | Showed antioxidant activity. growingscience.comresearchgate.net |
| 8-Hydroxyquinoline derivatives | Antioxidant assays | Possess antioxidant properties. nih.gov |
| Quinoline derivatives | COX, PDE4 | Inhibition of these inflammatory enzymes. nih.govingentaconnect.com |
In Vitro Antiviral Assays
The quinoline scaffold is present in several approved antiviral drugs and their derivatives have shown potency against a range of viruses. nih.govrsc.orgresearchgate.net Recent research has highlighted the potential of hydroxyquinoline and pyrazole (B372694) derivatives as effective agents against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These derivatives have demonstrated significant direct antiviral activity in vitro. rsc.org
Specifically, 8-hydroxyquinoline derivatives have been a focus of antiviral research, with studies indicating a broad spectrum of activity. nih.govnih.gov For example, two novel 2-substituted-5,7-dichloro-8-hydroxyquinoline derivatives exhibited significant inhibitory activities against the dengue virus serotype 2 (DENV2) in vitro. nih.gov The antiviral activity of such compounds is influenced by factors like the lipophilicity and the electron-withdrawing properties of the substituents. nih.gov
| Compound/Derivative | Virus | Activity/Finding |
| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition of viral propagation. rsc.org |
| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | IC50 of 3.03 µM. nih.gov |
| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | Significant inhibitory activity. nih.gov |
In Vitro Neuroprotective Effects (e.g., Inhibition of β-amyloid aggregation, oxidative damage mitigation)
Quinoline derivatives are being investigated as multifunctional agents for the treatment of neurodegenerative diseases like Alzheimer's disease (AD), targeting various pathological pathways including oxidative stress and β-amyloid (Aβ) aggregation. nih.govtandfonline.comnih.govresearchgate.net
Several quinoline derivatives have demonstrated neuroprotective effects in vitro. For instance, a series of novel quinoline-O-carbamate derivatives showed significant neuroprotective effects on Aβ₂₅₋₃₅-induced PC12 cell injury. tandfonline.comnih.gov These compounds also act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine, which is deficient in AD. tandfonline.comnih.gov
The antioxidant properties of quinoline derivatives also contribute to their neuroprotective potential by mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. nih.govresearchgate.net A large-scale computational study of thousands of quinoline derivatives identified several candidates with promising antioxidant and neuroprotective properties, with some predicted to inhibit enzymes like catechol-O-methyltransferase (COMT), AChE, and monoamine oxidase type B (MAO-B). nih.govresearchgate.net The 8-hydroxyquinoline derivatives clioquinol (B1669181) and PBT2 have been investigated for their neuroprotective effects in AD and have even entered clinical trials. nih.gov
| Compound/Derivative Class | Neuroprotective Mechanism | Model/Assay | Finding |
| Quinoline-O-carbamate derivatives | Protection against Aβ-induced injury, AChE/BuChE inhibition | Aβ₂₅₋₃₅-induced PC12 cell injury | Significant neuroprotective effect. tandfonline.comnih.gov |
| Various quinoline derivatives | Antioxidant, COMT/AChE/MAO-B inhibition | In silico modeling | Proposed as multifunctional antioxidants for AD and PD. nih.govresearchgate.net |
| Clioquinol, PBT2 (8-hydroxyquinolines) | Neuroprotection | Clinical trials for AD | Investigated for their therapeutic potential. nih.gov |
In Vitro Antiprion Activity Studies
The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, known for its activity against the misfolded prion protein (PrPSc), the causative agent of fatal neurodegenerative transmissible spongiform encephalopathies (TSEs). While direct studies on this compound are not prominent in the available literature, extensive research on analogous quinoline derivatives provides a strong basis for predicting its potential antiprion properties.
Screening of quinoline libraries against scrapie-infected neuroblastoma (ScN2a) cells has revealed that many derivatives exhibit potent antiprion activity, often in the nanomolar to low micromolar range. mdpi.comnih.gov The well-known antimalarial drug chloroquine, a quinoline derivative, has been noted for its antiprion effects, and subsequent research has focused on developing derivatives with significantly higher potency. mdpi.com
Structure-activity relationship (SAR) studies have identified key structural features that govern this activity. For instance, research has shown that chemicals with a side chain at the 2 or 4 position of the quinoline ring are effective at inhibiting the formation of the abnormal prion protein (PrPres). nih.govasm.org Specifically, derivatives with a side chain at the 2-position were found to be more potent inhibitors than those with a side chain at the 4-position. nih.govasm.org Furthermore, the nature of the substituents plays a critical role. The introduction of bulky or hydrophobic groups on aromatic substituents can considerably enhance antiprion activity. mdpi.com Conversely, a chlorine substituent on the phenyl ring of a sulfonamide quinoline derivative was found to possess less antiprion activity in one study. mdpi.com The antiprion activity of these compounds is believed to stem from their ability to reduce the aggregation of prion proteins. researchgate.net
Exploration of Molecular Mechanisms of Action (Pre-clinical)
Interaction with Bacterial Molecular Targets (e.g., DNA Gyrase, Topoisomerase IV)
The quinoline core is fundamental to the quinolone class of antibiotics, which are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, recombination, and repair. They work by creating and resealing double-strand breaks in DNA to manage topological states like supercoiling and decatenation of daughter chromosomes. nih.gov Quinolones trap the enzyme-DNA complexes, leading to a rapid halt in DNA synthesis and ultimately cell death. nih.gov
While many clinically used antibacterial agents are 4-quinolones, other quinoline derivatives have also demonstrated potent antibacterial properties through similar mechanisms. For some Gram-positive bacteria, topoisomerase IV is the primary target for resistance development, whereas for many Gram-negative bacteria, DNA gyrase is the primary target. nih.gov
Recent studies on novel quinoline derivatives have explored their broad-spectrum antibacterial potential. For example, a study on a series of 5-chloro-quinoline-8-ol derivatives revealed that some compounds could potentially target both bacterial lipopolysaccharide (LPS) transport protein A (LptA) and topoisomerase IV, suggesting a dual-target mechanism of action. nih.gov The presence of a methyl group on the quinoline ring has also been associated with moderate to good antibacterial activity against various strains. biointerfaceresearch.com Given this established mechanism for the quinoline class, it is highly probable that this compound exerts antibacterial effects through the inhibition of DNA gyrase and/or topoisomerase IV. The specific substitutions on the quinoline ring would modulate the potency and spectrum of this activity.
Inhibition of Key Enzymes (e.g., Sphingosine (B13886) Kinase)
Sphingosine kinases (SphK1 and SphK2) are critical enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling lipid involved in numerous cellular processes, including proliferation, survival, migration, and inflammation. nih.gov The dysregulation of the SphK/S1P axis is implicated in various diseases, particularly cancer, making SphK an attractive therapeutic target. nih.govnih.gov
Recent research has identified quinoline derivatives as a promising class of SphK inhibitors. mdpi.comnih.gov By modifying the quinoline scaffold, researchers have developed compounds that can inhibit one or both isoforms of the enzyme. For instance, a study focused on quinoline-5,8-diones, which are structurally analogous to the naphthoquinone-based SphK1 inhibitor CB5468139, demonstrated that these compounds could achieve significant inhibition of both SphK1 and SphK2. mdpi.comnih.gov
The inhibitory activity of these quinoline derivatives is presented in the table below, showcasing the percentage of inhibition against both kinase isoforms at a 10 µM concentration. This data highlights the potential for developing both dual inhibitors and isoform-selective inhibitors from the quinoline scaffold.
| Compound | Substituent | SphK1 Inhibition (%) | SphK2 Inhibition (%) | Reference |
|---|---|---|---|---|
| Derivative 4 | para-methoxy | ≥ 54% | Lower Potency | mdpi.com |
| Derivative 5 | - | Equipotent against both isoforms | mdpi.com | |
| Derivative 6 | para-F | ≥ 54% | ≥ 56% | mdpi.com |
| Derivative 7 | para-CN | ≥ 54% | ≥ 56% | mdpi.com |
| Derivative 8 | - | Lower Potency | Selective against SphK2 | mdpi.com |
| Derivative 9 | - | Equipotent against both isoforms | mdpi.com | |
| Derivative 11 | - | Lower Potency | Selective against SphK2 | mdpi.com |
These findings suggest that this compound could also function as an inhibitor of sphingosine kinases, a mechanism that would contribute to potential anticancer or anti-inflammatory activities.
Metal Ion Chelation Properties and Their Biological Implications
The ability to chelate metal ions is a hallmark of hydroxyquinoline derivatives, particularly 8-hydroxyquinolines (8HQ). nih.govresearchgate.nettandfonline.comnih.gov These compounds are small, planar, lipophilic molecules capable of binding essential metal ions such as iron (Fe), copper (Cu), and zinc (Zn). nih.govresearchgate.net This chelation ability is central to many of their biological activities, including their use as antimicrobial and anticancer agents. nih.govtandfonline.com Metal ions are crucial cofactors for many enzymes, and their dysregulation is linked to various pathological states. nih.gov
The primary mechanism involves the formation of stable complexes with metal ions through the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group. nih.gov A structure-activity relationship study indicated that the position of the hydroxyl group is critical; only 8-hydroxyquinoline, among other monohydroxyquinoline isomers (including 6-hydroxyquinoline), exhibited potent anti-intestinal bacterial activity, which was attributed to its superior chelating ability. nih.gov
The biological implications of this chelation are diverse. In an antimicrobial context, the resulting metal-8HQ complex can dissociate into a charged 1:1 complex and a free ligand. tandfonline.com The charged complex can block metal-binding sites on bacterial enzymes, while the free ligand can sequester essential metallic prosthetic groups from these enzymes, inhibiting their function. tandfonline.com In cancer therapy, the anticancer effects of derivatives like clioquinol are related to their ability to chelate Cu and Zn, leading to the inhibition of angiogenesis and the proteasome. nih.govtandfonline.com
Modulation of Intracellular Signaling Pathways (e.g., PI3K/Akt/mTOR pathway)
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. jst.go.jpnih.gov Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. jst.go.jpnih.govnih.gov
Numerous studies have demonstrated that quinoline-based compounds are effective inhibitors of this critical pathway. jst.go.jpfrontiersin.orgnih.gov These derivatives can act as dual PI3K/mTOR inhibitors or target specific isoforms within the pathway. For example, a series of quinoline-chalcone hybrids were found to inhibit PI3K with IC50 values in the sub-micromolar range and subsequently inhibited the phosphorylation of PI3K, Akt, and mTOR in cancer cells. jst.go.jp Another study on novel 4-acrylamido-quinoline derivatives reported potent inhibition of PI3Kα, with IC50 values as low as 0.50 nM, and significant downregulation of key downstream effectors like phospho-Akt and phospho-S6 ribosomal protein. frontiersin.orgnih.gov
A study of particular relevance involved a 2-chloro-indolo[2,3-b]quinoline derivative, which demonstrated potent cytotoxicity against colorectal cancer cells by modulating the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis. nih.gov
| Compound Class | Target | Activity (IC50) | Downstream Effects | Reference |
|---|---|---|---|---|
| Quinoline-Chalcone Hybrids (9i, 9j) | PI3K | 0.17 - 0.84 µM | Inhibited phosphorylation of PI3K, AKT, mTOR | jst.go.jp |
| 4-Acrylamido-Quinolines | PI3Kα | 0.50 - 2.03 nM | Down-regulated phos-Akt, phos-S6 | frontiersin.orgnih.gov |
| 2-Chloro-indolo[2,3-b]quinoline (Cpd 49) | PI3K/Akt/mTOR Pathway | 0.35 µM (HCT116 cells) | Modulated pathway activity | nih.gov |
These extensive findings strongly suggest that this compound could also exert its biological effects, particularly any anticancer activity, by targeting one or more kinases within the PI3K/Akt/mTOR cascade. The specific substitution pattern of the compound would define its potency and selectivity against different kinases in the pathway.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The Quinoline Scaffold: This core heterocyclic system is a versatile pharmacophore, providing a rigid framework that can be functionalized to interact with a wide array of biological targets. biointerfaceresearch.com Its aromatic nature facilitates π-π stacking interactions, which are crucial for binding to enzymes and receptors, such as the peripheral anionic site of acetylcholinesterase or within the ATP-binding pockets of kinases. researchgate.net
The 6-Hydroxyl Group (-OH): The position of the hydroxyl group is critical for certain activities. While the 8-hydroxy position is considered optimal for strong metal ion chelation, the 6-hydroxy group still contributes to the molecule's polarity and can act as a hydrogen bond donor and acceptor. nih.gov This capability is vital for interactions with the active sites of enzymes like kinases.
The 8-Methyl Group (-CH3): The methyl group at position 8 is a small, lipophilic group. Its presence can enhance binding to hydrophobic pockets within target proteins. In studies of antibacterial quinolines, methyl groups have been shown to contribute positively to activity. biointerfaceresearch.com In anticancer indole-quinoline derivatives, methyl substitution at C-5 showed more potent activity than at C-6, indicating that the position of alkyl groups can fine-tune biological efficacy. biointerfaceresearch.com The 8-positioning of the methyl group on this compound would sterically and electronically influence the nearby ring nitrogen, potentially affecting its binding characteristics.
Influence of Halogenation at Position 3 on Biological Activities
Halogenation, particularly at the C-3 position of the quinoline ring, has been shown to be a critical determinant of biological activity. The introduction of a chlorine atom at this position can significantly impact the compound's potency and mechanism of action.
For instance, in a series of quinoline derivatives, the presence of a halogen, such as chlorine, at the C-3 position was found to be crucial for their anti-inflammatory properties. biointerfaceresearch.com Specifically, compounds with a chloro group at position 3 demonstrated maximum anti-inflammatory activity. biointerfaceresearch.com This suggests that the electronegativity and size of the halogen atom at this specific location can enhance the interaction with biological targets.
Furthermore, studies on quinoline-based inhibitors have revealed that halogenated substituents on the quinoline ring can affect antibacterial activities. frontiersin.org The presence of a chlorine atom can modulate the electronic properties of the molecule, potentially leading to improved binding affinity with bacterial enzymes or other targets. frontiersin.org
The following table summarizes the effect of C-3 halogenation on the biological activity of quinoline derivatives based on various studies.
| Compound/Derivative | Modification at C-3 | Observed Biological Effect | Reference |
| Quinoline Derivatives | Chloro | Maximum anti-inflammatory activity | biointerfaceresearch.com |
| Quinoline Derivatives | Halogenated Substituents | Affects antibacterial activities | frontiersin.org |
Role of the Methyl Group at Position 8 in Activity Modulation
The substitution of a methyl group at the C-8 position of the quinoline nucleus is another key structural feature that can modulate the biological profile of these compounds. The position of the methyl group has been shown to be a decisive factor for the biological activity of quinoline derivatives. researchgate.net
In the context of anticancer activity, the presence and position of a methyl group can be significant. For example, studies on indole-quinoline derivatives have shown that compounds with a methyl group at the C-5 position of the quinoline moiety exhibit more potent activity against cancer cells compared to those with a methyl group at the C-6 position. biointerfaceresearch.com This highlights the steric and electronic influence of the methyl group's location on the molecule's interaction with its biological target.
The table below outlines the impact of the C-8 methyl group on the biological activity of quinoline derivatives.
| Compound/Derivative | Modification at C-8 | Observed Biological Effect | Reference |
| Indole-Quinoline Derivatives | Methyl (vs. C-6) | More potent anticancer activity | biointerfaceresearch.com |
| Quinoline Derivatives | Methyl | Decisive for biological activity | researchgate.net |
Significance of the Hydroxyl Group at Position 6 for Biological Interactions
The hydroxyl group at the C-6 position of the quinoline ring plays a crucial role in the biological interactions of these compounds. This functional group can act as both a hydrogen bond donor and acceptor, facilitating key interactions with biological macromolecules. researchgate.net
The position of the hydroxyl group on the quinoline scaffold can significantly affect its biological activity. researchgate.net For instance, in the context of GLUT1 transporter binding, the hydroxyl group at the C-6 position of glucose was found to be the least significant for receptor binding, making it an ideal position for attaching a drug molecule to maintain the affinity of the glucose conjugate for the transporter. mdpi.com This principle can be extrapolated to quinoline derivatives, where the C-6 hydroxyl group could serve as a strategic point for modification without disrupting essential binding interactions.
Furthermore, the presence of a hydroxyl group can increase the bioavailability of bioactive compounds by influencing their hydrophilicity. researchgate.net In some quinoline alkaloids, the presence of a hydroxyl group is associated with antioxidant activity. nih.gov
The following table summarizes the significance of the C-6 hydroxyl group in the biological activity of quinoline derivatives.
| Compound/Derivative | Feature at C-6 | Observed Significance | Reference |
| Glucose Conjugates | Hydroxyl | Ideal for drug attachment to maintain transporter affinity | mdpi.com |
| Bioactive Molecules | Hydroxyl | Can increase bioavailability and influence hydrophilicity | researchgate.net |
| Quinoline Alkaloids | Hydroxyl | Associated with antioxidant activity | nih.gov |
Impact of Further Substituent Modifications and Hybridizations on Potency and Selectivity
Further modifications and the hybridization of the this compound scaffold with other pharmacophores have been explored to enhance potency and selectivity. The versatile nature of the quinoline ring allows for a wide range of chemical alterations. nih.govnih.gov
Increasing the bulkiness of substituents at certain positions, such as R7 in fluoroquinolones, has been shown to protect against bacterial efflux pumps and reduce the likelihood of resistance. nih.gov The introduction of different substituents on the aryl ring of quinolone-based hydrazones significantly influences their enzyme inhibitory effects, with electron-withdrawing groups often enhancing potency. acs.org
Studies on various quinoline derivatives have demonstrated that even minor structural changes can significantly influence their biological activity and stability. researchgate.net The electronic environment created by different substituents plays a crucial role in modulating the inhibitory potential of these compounds. acs.org
The table below provides examples of how further modifications impact the biological properties of quinoline derivatives.
| Modification Strategy | Example | Observed Impact | Reference |
| Increased Substituent Bulk | Fluoroquinolones (R7) | Protection from efflux pumps, reduced resistance | nih.gov |
| Electron-Withdrawing Groups | Quinolone-based hydrazones | Enhanced enzyme inhibitory effects | acs.org |
| Hybridization | Quinoline-modified natural products | Reduced toxicity, retained/enhanced activity | mdpi.com |
| Fluorination | Quinoline derivatives | Improved pharmacokinetic properties and potency | acs.org |
Molecular Docking and Virtual Screening with Biological Receptors
Molecular docking and virtual screening are powerful computational tools used to predict the binding orientation of small molecules within the active site of a target receptor and to screen large libraries of compounds for potential biological activity. nih.govresearchgate.net These in silico methods have been extensively applied to quinoline derivatives to identify potential biological targets and to understand the molecular basis of their activity. nih.govresearchgate.net
Virtual screening of quinoline-derived libraries has been employed to identify potential inhibitors for various targets, including those involved in viral entry and replication. nih.gov For instance, a library of quinoline drugs was screened against several therapeutic targets of SARS-CoV-2. nih.gov
Molecular docking studies have been instrumental in elucidating the structure-activity relationships of quinoline derivatives. By visualizing the binding modes of these compounds, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their biological activity. acs.org For example, docking studies of oxazino-quinoline derivatives have shown hydrogen bonding between the quinoline nitrogen and specific amino acid residues of the target protein. acs.org
These computational approaches have also been used to guide the design of novel quinoline-based compounds with improved potency and selectivity. nih.gov By analyzing the contour maps generated from 3D-QSAR models, researchers can identify structural features that are beneficial for enhancing the desired biological properties. nih.govmdpi.com
The table below highlights the application of molecular docking and virtual screening in the study of quinoline derivatives.
| Computational Method | Application | Key Findings | Reference |
| Virtual Screening | Identification of inhibitors for viral targets | Screened quinoline library against SARS-CoV-2 targets | nih.gov |
| Molecular Docking | Elucidation of binding modes | Identified key hydrogen bonding and hydrophobic interactions | acs.org |
| 3D-QSAR | Design of novel compounds | Identified structural features for enhanced biological activity | nih.govmdpi.com |
| Virtual Screening | Identification of GLI1 inhibitors | Identified quinoline derivatives with antiproliferative activity | researchgate.net |
Non Clinical Applications of 3 Chloro 8 Methyl Quinolin 6 Ol
Building Block for the Synthesis of Complex Organic Molecules
Quinoline (B57606) derivatives are fundamental building blocks in organic synthesis, prized for their rigid structure and versatile reactivity, which allows for the construction of more complex molecular architectures. scirp.orgtandfonline.com The 8-hydroxyquinoline (B1678124) framework, in particular, can be chemically modified at various positions to create a diverse array of compounds. nih.gov For instance, the hydroxyl group can be alkylated or acylated, and the aromatic rings can undergo electrophilic substitution reactions.
While specific synthetic applications of 3-Chloro-8-methyl-quinolin-6-ol are not extensively documented, its structure lends itself to being a valuable intermediate. The chloro and methyl groups on the quinoline ring influence its reactivity. The chlorine atom at the 3-position, being electron-withdrawing, can affect the nucleophilicity of the quinoline nitrogen and the reactivity of the pyridine (B92270) ring. Conversely, the electron-donating methyl group at the 8-position can influence the reactivity of the benzene (B151609) portion of the molecule. This substituted quinoline can serve as a precursor for creating a variety of derivatives with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. scirp.orgresearchgate.net The synthesis of related chloro-methyl quinolinone derivatives has been described, highlighting the utility of these types of structures as precursors for further chemical transformations. mdpi.comresearchgate.net For example, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one from 2,4-dichloro-8-methylquinoline (B1596889) demonstrates the feasibility of manipulating these substituted systems to create new functionalized molecules. mdpi.comresearchgate.net
Ligand in Coordination Chemistry
The most prominent chemical feature of 8-hydroxyquinoline and its derivatives is their ability to act as bidentate ligands, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. researchgate.netscispace.com This chelation forms stable metal complexes with a wide range of transition metals and main group elements. researchgate.net These complexes have found applications in various fields, including analytical chemistry, catalysis, and materials science. scispace.com
This compound, possessing the key 8-hydroxyquinoline-like scaffold (assuming a tautomeric form or rearrangement to allow for chelation involving the hydroxyl and quinoline nitrogen), is expected to form stable complexes with metal ions. The electronic properties of the substituents would likely influence the stability and properties of the resulting metal complexes. The electron-withdrawing chloro group could affect the basicity of the quinoline nitrogen and the acidity of the hydroxyl group, thereby modulating the binding affinity for different metal ions compared to unsubstituted 8-hydroxyquinoline. Studies on other halogenated 8-hydroxyquinoline derivatives have shown that such substitutions can impact the coordination environment of the metal center. colab.ws The formation of metal complexes with various substituted quinolines, such as those with chromium(III), has been reported, resulting in stable supramolecular structures. researchgate.netacs.org
| Ligand Derivative | Metal Ion(s) | Resulting Complex Type | Potential Application | Reference(s) |
| 8-Hydroxyquinoline (8-HQ) | Co(II), Ni(II), Cu(II) | M(8-HQ)₂ | Antimicrobial, OLEDs | scirp.orgscirp.org |
| 2-substituted 8-hydroxyquinolines | Cr(III) | [Cr(L)₃] | Luminescent Materials | researchgate.netacs.org |
| 5-substituted 8-hydroxyquinolines | Various | Metalloquinolates | Varied | researchgate.net |
| 8-hydroxyquinoline-proline hybrid | Ru(II), Rh(II) | [M(L)Cl]Cl | Medicinal | researchgate.net |
Applications in Materials Science (e.g., Dyes, Electronic Materials)
The unique photophysical properties of 8-hydroxyquinoline metal complexes have led to their extensive use in materials science. scispace.com The most notable application is in Organic Light-Emitting Diodes (OLEDs), where tris(8-hydroxyquinolinato)aluminium(III) (Alq₃) is a benchmark electron-transporting and emissive material. scirp.orgscirp.org The luminescence properties of these complexes can be tuned by modifying the substituents on the quinoline ring, which alters the energy levels of the molecular orbitals involved in light emission. acs.org
Given this precedent, metal complexes of this compound could potentially be explored for applications in electronic and optical materials. The chloro and methyl substituents would be expected to modulate the electronic structure of the ligand, thereby influencing the color and efficiency of the emitted light in an OLED device. The development of new quinoline derivatives for use in smart materials is an active area of research. tandfonline.com Furthermore, the inherent fluorescence of many 8-hydroxyquinoline derivatives and their metal complexes makes them suitable candidates for use as fluorescent chemosensors for the detection of specific metal ions. researchgate.netscispace.com
Precursor or Component in Catalytic Systems
The chelating nature of 8-hydroxyquinoline and its derivatives allows them to serve as ligands in the development of homogeneous and heterogeneous catalysts. By coordinating to a metal center, the quinoline ligand can influence the metal's catalytic activity and selectivity in various organic transformations. For example, copper-catalyzed reactions are widely used in organic synthesis, and quinoline-based ligands can be employed to modulate the performance of these catalysts. acs.org Gold-catalyzed reactions have also utilized quinoline derivatives to achieve specific transformations. nih.gov
This compound could potentially be used as a ligand in catalytic systems. The substituents on the quinoline ring can sterically and electronically tune the properties of the metal catalyst, potentially leading to enhanced reactivity or selectivity for a desired reaction. For instance, the catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione has been demonstrated using iron-based catalysts, indicating the role of the quinoline scaffold in catalytic processes. mdpi.com The synthesis of substituted quinolines is often achieved through catalytic methods, and the development of new quinoline-based ligands is crucial for advancing these synthetic strategies. mdpi.comnih.gov
Corrosion Inhibition Studies
Quinoline and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic environments. researchgate.net Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com This adsorption occurs through the interaction of the π-electrons of the aromatic rings and the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal. mdpi.com
Derivatives of 8-hydroxyquinoline are particularly effective corrosion inhibitors due to the strong coordination of the nitrogen and oxygen atoms with the metal surface, leading to the formation of a stable, insoluble complex layer. colab.wsmdpi.com Studies have shown that substituted 8-hydroxyquinolines can exhibit excellent corrosion inhibition efficiency for steel in hydrochloric acid. acs.org For example, 5-[(dodecylthio)methyl]-8-quinolinol has been reported to have a high inhibition efficiency of 98.71% for N80 steel in 1.0 M HCl. acs.org Another study on 5-(chloromethyl)-8-quinolinol hydrochloride also demonstrated significant corrosion inhibition, reaching 97% efficiency at a concentration of 10⁻³ M. researchgate.net The nature and position of the substituents on the quinoline ring play a crucial role in determining the effectiveness of the corrosion inhibitor. acs.org It is therefore highly probable that this compound would also act as an effective corrosion inhibitor, with its specific efficiency being dependent on the interplay between its electronic and steric factors and the nature of the metal surface.
| Inhibitor | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference(s) |
| 8-Hydroxyquinoline (8HQ) | AZ91D Alloy | NaCl solution | 93.23 (in 3.5 wt.% NaCl) | mdpi.com |
| 5-[(dodecylthio)methyl]-8-quinolinol | N80 Steel | 1.0 M HCl | 98.71 | acs.org |
| 5-(chloromethyl)-8-quinolinol hydrochloride | XC38 Steel | 1 M HCl | 97 | researchgate.net |
| 5-(5-nitrobenzimidazol-2-yl)8-quinolinol | Carbon Steel | 1 M HCl | 96.6 | researchgate.net |
| 5-(5-methylbenzimidazol-2-yl)8-quinolinol | Carbon Steel | 1 M HCl | 93.9 | researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-8-methyl-quinolin-6-ol, and how can reaction conditions be optimized?
Answer: A Mannich-type reaction using paraformaldehyde and primary/secondary amines in dry ethanol under reflux (8–12 hours, nitrogen atmosphere) is effective for synthesizing quinoline derivatives. Optimization includes adjusting amine stoichiometry (1.1–1.5 equivalents) and monitoring reaction progress via TLC. Post-reaction cooling and precipitation in ice yield crystalline products, with purity validated by HPLC .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure?
Answer: Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) with SHELXL refinement (R factor <0.06) resolves bond angles (e.g., C19–C18–H18: 119.5°) and torsional parameters. Complementary NMR (1H/13C) identifies substituent patterns, while mass spectrometry confirms molecular weight (±2 ppm accuracy) .
Q. What chromatographic techniques are suitable for purity assessment in complex mixtures?
Answer: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.8 mL/min flow rate) and UV detection at 254 nm achieves baseline separation. Calibration curves (R² >0.99) quantify impurities <0.5%, validated for chlorinated quinolines .
Advanced Research Questions
Q. How should researchers resolve contradictions between X-ray data and computational modeling results?
Answer: Refine X-ray data in SHELXL using anisotropic displacement parameters and hydrogen-bonding constraints (e.g., O–H···N interactions). Cross-validate with DFT calculations (B3LYP/6-311++G(d,p)) incorporating solvent effects (PCM model). Discrepancies >0.05 Å in bond lengths warrant re-evaluation of crystal packing forces .
Q. What experimental approaches enable mechanistic studies of nucleophilic aromatic substitution?
Answer: Use kinetic isotope effects (KIE) with deuterated substrates and competitive reactions (e.g., 4-nitrophenol vs. 2-fluoro-4-nitrophenol). In situ 19F NMR tracks intermediate formation, while Hammett plots (σ values) correlate substituent electronics with rate constants .
Q. How can solvent effects on reactivity be systematically investigated in cross-coupling reactions?
Answer: Compare reaction rates in aprotic (DMF, ε=37) vs. protic solvents (EtOH, ε=24) using GC-MS kinetics. Apply Kamlet-Taft parameters (π* for polarity, β for H-bond acceptance) to regress rate data. For example, polar aprotic solvents enhance nucleophilicity by 30% in Pd-catalyzed couplings .
Q. What strategies are effective for designing derivatives to establish structure-activity relationships (SAR)?
Answer: Modify the quinoline core via Buchwald-Hartwig amination (C-6) and Suzuki coupling (C-8). Test derivatives in standardized bioassays (e.g., MIC for antimicrobial activity). Cluster analysis of substituent descriptors (Hammett σ, LogP) identifies pharmacophore requirements .
Methodological Notes
- Crystallography: Refinement in SHELXL requires high data-to-parameter ratios (>15:1) and resolution limits <0.8 Å to minimize overfitting .
- HPLC Validation: Include system suitability tests (peak asymmetry ≤2.0, retention time variability <1%) per ICH guidelines .
- Kinetic Studies: Use pseudo-first-order conditions with excess nucleophile (≥10-fold) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
